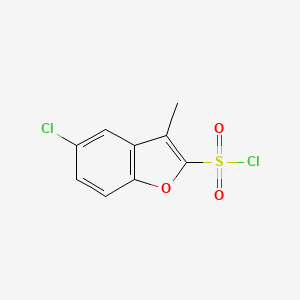
1-(2-Phenoxyethyl)-2-propan-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .
Synthesis Analysis
The synthesis of 2-phenoxyethanol (a related compound) has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure and composition of a novel twin-tailed hydrophobically associating copolymer were characterized by 1H-NMR and elemental analysis .Chemical Reactions Analysis
Phenoxyethanol has been shown to exhibit antimicrobial properties and may be useful in developing new antimicrobial agents .Physical And Chemical Properties Analysis
Phenoxyethanol is a colorless oily liquid with a faint rose-like odor. It has a melting point of -2 °C and a boiling point of 247 °C .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrasekera et al. (2015) on phenoxyalkylbenzimidazole derivatives revealed their potent and selective antitubercular properties against Mycobacterium tuberculosis. These compounds exhibited submicromolar activity, suggesting their potential as promising antitubercular agents, provided the metabolic liability can be addressed. The research highlighted the systematic examination of the molecule to define structure-activity relationships related to biological activity (Chandrasekera et al., 2015).
Further, Salahuddin et al. (2017) synthesized and characterized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, evaluating their antimicrobial activity. The study found that specific compounds demonstrated significant antimicrobial effects against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting the therapeutic potential of these derivatives as antimicrobial agents (Salahuddin et al., 2017).
Pharmacological Screening
In another study by Shaharyar et al. (2016), novel benzimidazole derivatives were synthesized and subjected to pharmacological screening. This research underscored the versatility of benzimidazole derivatives in developing potential therapeutic agents, with some compounds showing potent anticonvulsant activity in in vivo screens (Shaharyar et al., 2016).
Anticancer and DNA Binding Properties
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and studied their DNA binding, cellular DNA lesion, and cytotoxicity. These compounds showed substantial in vitro cytotoxic effect against various cancer cell lines, including lung, breast, and cervical cancers. This study indicates the potential of benzimidazole derivatives in cancer therapy, particularly through mechanisms involving DNA interactions and inducing cytotoxicity (Paul et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-phenoxyethyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)18-19-16-10-6-7-11-17(16)20(18)12-13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLBBMBDVMPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

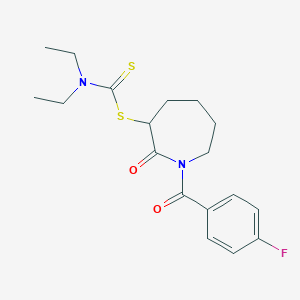
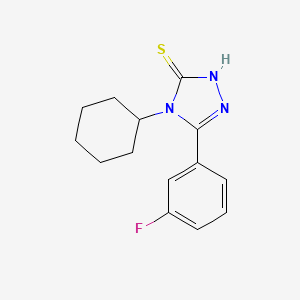
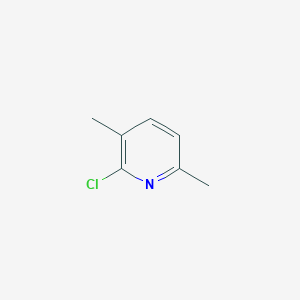
![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)
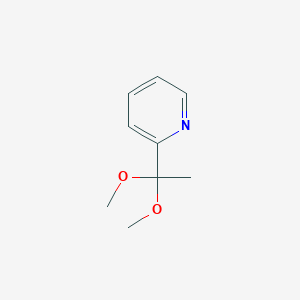
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

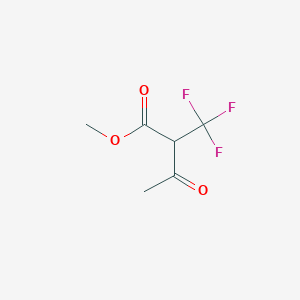
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)
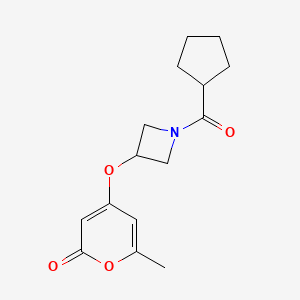
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)
